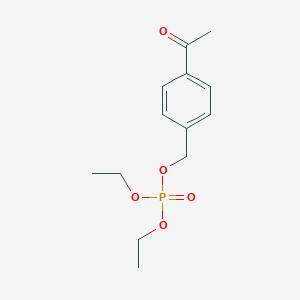![molecular formula C13H11BrO2 B12555187 5-Bromo-1-methoxy[1,1'-biphenyl]-2(1H)-one CAS No. 189166-55-0](/img/structure/B12555187.png)
5-Bromo-1-methoxy[1,1'-biphenyl]-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-methoxy[1,1’-biphenyl]-2(1H)-one is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a bromine atom and a methoxy group attached to the biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methoxy[1,1’-biphenyl]-2(1H)-one typically involves the bromination of a methoxy-substituted biphenyl precursor. One common method involves the acetylation of o-methoxyphenol using acetic anhydride, followed by bromination with bromine under the catalysis of iron powder, and finally deacetylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
5-Bromo-1-methoxy[1,1’-biphenyl]-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to the formation of different functionalized biphenyl compounds.
科学的研究の応用
5-Bromo-1-methoxy[1,1’-biphenyl]-2(1H)-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of advanced materials and as a precursor for various industrial chemicals
作用機序
The mechanism of action of 5-Bromo-1-methoxy[1,1’-biphenyl]-2(1H)-one involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects .
類似化合物との比較
Similar Compounds
- 5-Bromo-2-methoxyphenol
- 4’-Methoxy-[1,1’-biphenyl]-4-yl
- 5,5′′-bis (4′-methoxy-[1,1′-biphenyl]-4-yl)-2,2′:5′,2′′-terthiophene
Uniqueness
5-Bromo-1-methoxy[1,1’-biphenyl]-2(1H)-one is unique due to the specific positioning of the bromine and methoxy groups on the biphenyl structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
特性
CAS番号 |
189166-55-0 |
|---|---|
分子式 |
C13H11BrO2 |
分子量 |
279.13 g/mol |
IUPAC名 |
4-bromo-6-methoxy-6-phenylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C13H11BrO2/c1-16-13(10-5-3-2-4-6-10)9-11(14)7-8-12(13)15/h2-9H,1H3 |
InChIキー |
HZXZMTJTIQFXPK-UHFFFAOYSA-N |
正規SMILES |
COC1(C=C(C=CC1=O)Br)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(Tribenzylstannyl)oxy]carbonyl}pyridine](/img/structure/B12555104.png)
![(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol](/img/structure/B12555110.png)
![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole](/img/structure/B12555115.png)
![N~1~,N~1~,N~2~-Tris[(pyridin-2-yl)methyl]benzene-1,2-diamine](/img/structure/B12555134.png)
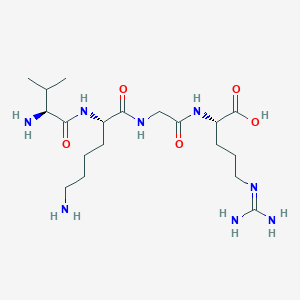
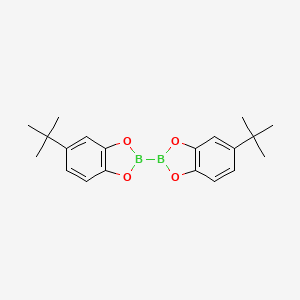
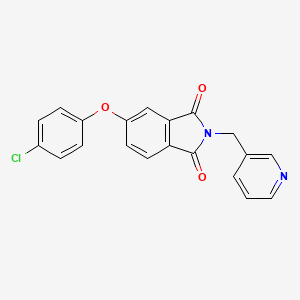
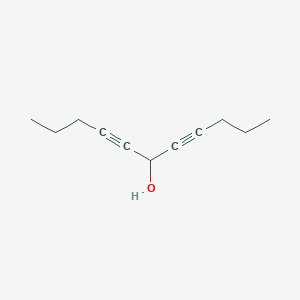
![[(Anthracen-2-yl)methylidene]propanedinitrile](/img/structure/B12555170.png)
![2-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanesulfonyl]thiophene](/img/structure/B12555171.png)
![1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene](/img/structure/B12555179.png)
![Benzoic acid, 4-[2-(decyloxy)ethoxy]-, ethyl ester](/img/structure/B12555181.png)
![Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-](/img/structure/B12555193.png)
